molecular formula C12H19NO2 B2767535 tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate CAS No. 1207840-16-1

tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No. B2767535
Key on ui cas rn: 1207840-16-1
M. Wt: 209.289
InChI Key: NHWWHIAYSRTQOJ-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

A flask was charged with tert-butyl 3-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate (155 g, 420. mmol) and (1,800 ml) and cooled to −80° C. A solution of butyllithium (370 ml, 2.20 equiv) was added dropwise such that the internal temperature was maintained at −80° C. After stirring for an addition hour at −80° C., the reaction mixture was quenched by the addition of 1,000 mL of saturated aqueous ammonium chloride. The resulting mixture was extracted with diethyl ether (3×1,000 mL). The combined organic layers were washed with brine (3×800 mL), then dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate as light yellow oil.
Name
tert-butyl 3-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][CH2:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]1.C([Li])CCC>>[CH2:4]([CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]1)[C:3]#[CH:2]

Inputs

Step One
Name
tert-butyl 3-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
Quantity
155 g
Type
reactant
Smiles
BrC(=CCC1CN(CC1)C(=O)OC(C)(C)C)Br
Step Two
Name
Quantity
370 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
After stirring for an addition hour at −80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at −80° C
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by the addition of 1,000 mL of saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with diethyl ether (3×1,000 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (3×800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient)

Outcomes

Product
Name
Type
product
Smiles
C(C#C)C1CN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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